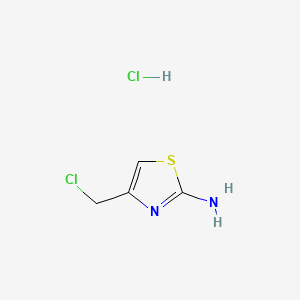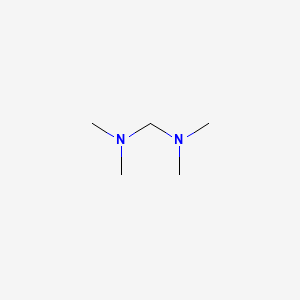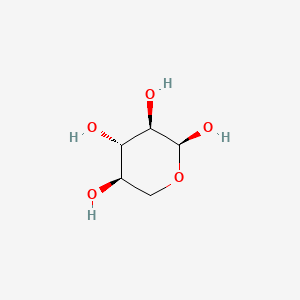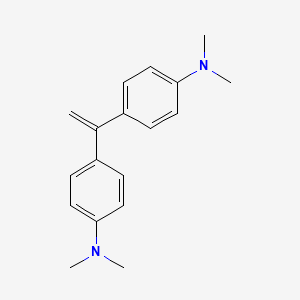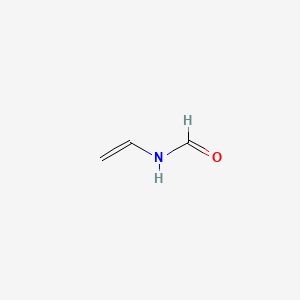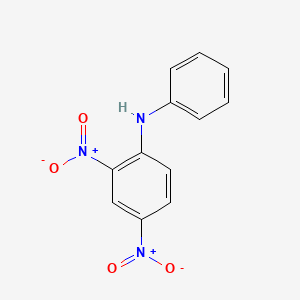
2,4-Dinitro-N-phenylaniline
概要
説明
2,4-Dinitrodiphenylamine forms an efficient anionic chromogenic chemosensor. It was anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the German North Sea coast.
科学的研究の応用
Synthesis of Bioactive Derivatives
2,4-Dinitro-N-phenylaniline can be reduced to 2-amino-4-nitroacylanilines, which are then cyclized to form 2-substituted-6-nitrobenzimidazoles. These benzimidazoles serve as precursors for various bioactive derivatives, highlighting their potential in medicinal chemistry and drug development (Olguín et al., 2005).
Protein Structure Determination
This compound is used in the determination of protein structures. By reacting with amino acids and proteins, it helps in the preparation of derivatives that are essential for understanding protein compositions and structures (Ratney et al., 1967).
Photoaffinity Labeling of Proteins
This compound is useful in photoaffinity labeling of amine groups in proteins. The derivative formed, 2,4-dinitro-5-azidophenylamine, acts as a label that, upon light absorption, covalently inserts into the immediate environment of the protein, aiding in protein analysis and research (Wilson et al., 1975).
Modification of Thiol in Proteins
2,4-Dinitrophenylation with 1,2,4-trinitrobenzene is used for the determination and specific modification of thiol groups in proteins. This application is significant in biochemistry for studying protein structures and functions (Takahashi et al., 1983).
Crystal Structure Analysis
The compound is utilized in crystallography for the determination of unexpected molecular structures. This application is crucial in materials science and chemistry for understanding molecular arrangements and properties (Chernyshev et al., 2002).
Biotransformation and Biodegradation Studies
Studies on the biotransformation and biodegradation of related compounds, such as 2,4-dinitroanisole (DNAN), offer insights into environmental fate and microbial degradation pathways. This research is crucial for environmental science and bioremediation efforts (Khan et al., 2013).
Microbial Metabolism Research
Investigations into the microbial metabolism of similar dinitro compounds provide valuable information on how microorganisms interact with and metabolize these chemicals, which has implications for environmental cleanup and biotechnological applications (Laanio et al., 1973).
Studying Effects on Photosynthesis and Respiration
Research involving dinitroaniline derivatives, similar to this compound, has shown impacts on electron transport and phosphorylation in chloroplasts and mitochondria, providing insights into the effects of these compounds on photosynthesis and respiration (Moreland et al., 1972).
Analytical Chemistry Applications
Derivatives of this compound are used in analytical chemistry for the quantification of urinary amino nitrogen, demonstrating the compound's utility in clinical and biochemical analyses (Goodwin, 1968).
Polymer Science
The compound is instrumental in the synthesis of novel polymers, such as aromatic poly(amine-imide)s and polyamides, showcasing its role in advancing polymer science and materials engineering (Cheng et al., 2005; Liou et al., 2008).
Environmental Monitoring
This compound and related compounds are subject to environmental monitoring studies, such as using enzyme-linked immunosorbent assays (ELISAs) for detecting dinitroanilines in environmental samples. This research aids in assessing and managing environmental risks associated with these compounds (Krämer et al., 2008).
Herbicide Research
Studies on the physiology and mode of action of dinitroaniline herbicides provide insights into their absorption, translocation, and effects on plant growth. Such research is critical for agricultural science and the development of effective herbicides (Parka et al., 1977).
Biodegradation Studies
Research on the aerobic biodegradation of related compounds,like 2,4-dinitroanisole, by specific bacterial strains such as Nocardioides sp. contributes to our understanding of the environmental degradation of dinitro compounds. This knowledge is pivotal for environmental biotechnology and pollution control (Fida et al., 2014).
Immunological Research
The study of natural antibodies specific to the 2,4-dinitrophenyl group, a related structure, furthers our understanding of immune response mechanisms. This research has implications for immunology and therapeutic applications (Farah, 1973).
Nucleic Acid Research
This compound derivatives are used in the modification of nucleosides and transfer RNAs, providing tools for studying RNA structure and function, which is essential in molecular biology and genetics (Seela et al., 1977).
Analytical Biochemistry
Derivatives of this compound are applied in the sensitive analysis of phenylethylamines in biological tissues, showcasing the compound's utility in neurochemistry and pharmacological research (Edwards et al., 1972).
Liquid Crystal Research
The compound plays a role in the study of liquid crystals in binary systems, contributing to advancements in materials science, particularly in the field of liquid crystal technology (Fukui et al., 1982).
Dermatological Studies
Research on the skin sensitization potential of dinitrohalobenzenes, compounds related to this compound, provides insights into dermatological reactions and the development of safer chemicals (Basketter et al., 1997).
作用機序
Target of Action
2,4-Dinitrodiphenylamine, also known as 2,4-Dinitro-N-phenylaniline, is primarily used as an anionic chromogenic chemosensor It’s known that the compound interacts with various anionic species .
Mode of Action
The compound’s mode of action is primarily through its interaction with anionic species. Solutions of 2,4-Dinitrodiphenylamine in dimethylsulfoxide (DMSO) are colorless but upon deprotonation they become red. Addition of various anionic species (HSO(4)(-), H(2)PO(4)(-), NO(3)(-), CN(-), CH(3)COO(-), F(-), Cl(-), Br(-), and I(-)) to solutions of the compound revealed that only CN(-), F(-), CH(3)COO(-) cause a color change .
Biochemical Pathways
It has been reported that the compound can be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the german north sea coast . This suggests that the compound may interact with certain biochemical pathways in anaerobic bacteria.
Pharmacokinetics
Its solubility in acetone suggests that it may be absorbed and distributed in organisms that come into contact with it .
Result of Action
The primary result of the action of 2,4-Dinitrodiphenylamine is its ability to act as an anionic chromogenic chemosensor. This means that it changes color in response to certain anionic species, which can be useful in various applications, such as environmental monitoring .
Action Environment
The action of 2,4-Dinitrodiphenylamine can be influenced by environmental factors. For example, its ability to be metabolized under anaerobic conditions suggests that it may behave differently in environments with different oxygen levels . Furthermore, its interaction with various anionic species suggests that its action can be influenced by the chemical composition of its environment .
Safety and Hazards
生化学分析
Biochemical Properties
2,4-Dinitro-N-phenylaniline plays a significant role in biochemical reactions due to its ability to form an efficient anionic chromogenic chemosensor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the German North Sea coast . This interaction suggests that this compound can be involved in redox reactions and may act as a substrate for specific enzymes that facilitate its reduction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the expression of genes involved in oxidative stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s nitro groups are particularly reactive, allowing it to participate in redox reactions that can modify the activity of target proteins . These interactions can result in the modulation of cellular processes and the alteration of metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be metabolized anaerobically, indicating that its stability may be compromised under certain conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and genotoxicity in various animal models . These effects highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent metabolism. The compound’s nitro groups are reduced to amino groups, which can then participate in further biochemical reactions . These metabolic transformations can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular processes.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical pathways.
特性
IUPAC Name |
2,4-dinitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVQEPJVKUMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061354 | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
961-68-2 | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


